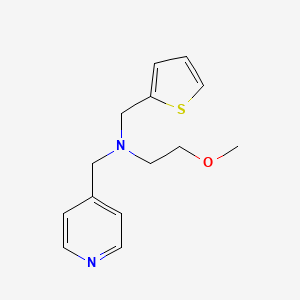![molecular formula C22H30N4O B3813189 1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane](/img/structure/B3813189.png)
1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane
Descripción general
Descripción
The compound “1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane” is a complex organic molecule that contains a 1,2,3-triazole ring, a cycloheptyl group, a carbonyl group, and a phenylazepane group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The cycloheptyl group is a seven-membered carbon ring, the carbonyl group consists of a carbon atom double-bonded to an oxygen atom, and the phenylazepane group is a seven-membered carbon ring attached to a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The cycloheptyl group, carbonyl group, and phenylazepane group would likely be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cycloheptyl group, the carbonyl group, and the phenylazepane group. These groups would likely be arranged in a specific orientation relative to each other, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the carbonyl group, and the phenyl group. The 1,2,3-triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic attack at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-cycloheptyltriazol-4-yl)-(4-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c27-22(21-17-26(24-23-21)20-12-6-1-2-7-13-20)25-15-8-11-19(14-16-25)18-9-4-3-5-10-18/h3-5,9-10,17,19-20H,1-2,6-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQNZOJWOWPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)N3CCCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine](/img/structure/B3813106.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B3813114.png)
![1-(cyclohexylmethyl)-N-[2-(3-pyridinyloxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3813121.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B3813127.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B3813147.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B3813149.png)
![1-(8-chloroquinolin-2-yl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3813155.png)
![ethyl 3-(2-methylbenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinecarboxylate](/img/structure/B3813158.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3813165.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3813176.png)
![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3813186.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3813187.png)